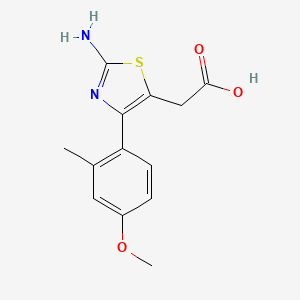
2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pteridine ring system, making it a subject of interest in biochemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioic acid typically involves multiple steps. One common method includes the reaction of p-nitrobenzoylglutamic acid with 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. This reaction is carried out in an aqueous medium at elevated temperatures (around 82°C) with the presence of a nickel catalyst. The reaction mixture is subjected to hydrogenation under controlled pressure to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pteridine ring or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the amino and formyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives, while reduction can produce more reduced forms of the original compound.
科学研究应用
2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pteridine-based compounds.
Biology: The compound is studied for its role in biological systems, particularly in enzyme interactions and metabolic pathways.
Medicine: Research focuses on its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: The compound is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioic acid involves its interaction with specific molecular targets. The pteridine ring system allows it to bind to enzymes and receptors, influencing various biochemical pathways. This binding can modulate enzyme activity, leading to changes in metabolic processes and cellular functions .
相似化合物的比较
Similar Compounds
4-{[(2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino}benzoic acid: Shares a similar pteridine structure but differs in functional groups.
2-aminopteridin-4(3H)-one: Another pteridine derivative with distinct chemical properties.
Uniqueness
2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioic acid is unique due to its specific combination of functional groups and its ability to participate in diverse chemical reactions. This uniqueness makes it valuable in research and industrial applications.
属性
分子式 |
C20H19N7O7 |
|---|---|
分子量 |
469.4 g/mol |
IUPAC 名称 |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-formylpentanedioic acid |
InChI |
InChI=1S/C20H19N7O7/c21-20-26-15-14(17(30)27-20)24-12(7-23-15)6-22-11-3-1-9(2-4-11)16(29)25-13(19(33)34)5-10(8-28)18(31)32/h1-4,7-8,10,13,22H,5-6H2,(H,25,29)(H,31,32)(H,33,34)(H3,21,23,26,27,30) |
InChI 键 |
BXSMHJWCVDSDCT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC(CC(C=O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















